

Experimental procedure for the nitration of bromobenzene to form nitrobenzene isomers

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Compound of Interest

Compound Name: 3-Bromo-4-fluoronitrobenzene

Cat. No.: B1266112

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Application Notes and Protocols for the Nitration of Bromobenzene

Authored for researchers, scientists, and drug development professionals, this document provides a detailed experimental procedure for the electrophilic aromatic substitution reaction of bromobenzene to synthesize its nitro isomers. The protocol includes safety precautions, reagent preparation, reaction execution, product isolation, and purification.

The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (—NO_2) is introduced onto the benzene ring of bromobenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO_2^+).

The bromine atom on the benzene ring is an ortho-, para-directing deactivator. This means that while the reaction is slower than the nitration of benzene, the incoming nitro group will preferentially add to the positions ortho (adjacent) and para (opposite) to the bromine atom. The formation of the meta isomer is negligible. The major products are, therefore, 2-nitrobromobenzene (ortho) and 4-nitrobromobenzene (para).

Materials and Apparatus

Reagents:

- Bromobenzene ($\text{C}_6\text{H}_5\text{Br}$)
- Concentrated Nitric Acid (HNO_3 , ~68%)
- Concentrated Sulfuric Acid (H_2SO_4 , ~98%)
- 95% Ethanol
- Crushed Ice
- Distilled Water

Apparatus:

- Round-bottom flask
- Condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Ice bath
- Beakers
- Erlenmeyer flasks
- Büchner funnel and filter flask
- Thermometer
- Separatory funnel
- Rotary evaporator (optional)
- Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

- Melting point apparatus
- Spectroscopic instrumentation (NMR, IR)

Experimental Protocol

1. Preparation of the Nitrating Mixture:

- In a fume hood, carefully add 5 mL of concentrated sulfuric acid to a 50 mL Erlenmeyer flask.
- Cool the flask in an ice bath.
- Slowly, and with constant swirling, add 5 mL of concentrated nitric acid to the cooled sulfuric acid.^[1] This mixture is highly corrosive and the reaction is exothermic. Keep the mixture in the ice bath until it has cooled to room temperature.

2. Nitration Reaction:

- Place a thermometer in the flask containing the cooled nitrating mixture.
- Slowly, add 2.0 g (approximately 1.8 mL) of bromobenzene dropwise to the stirred nitrating mixture.
- Maintain the reaction temperature between 30-35°C by controlling the rate of addition and using the ice bath as needed. The reaction is exothermic, and higher temperatures can lead to the formation of dinitro products.
- After the addition is complete, allow the flask to stand at room temperature for 10-15 minutes with occasional swirling to ensure the reaction goes to completion. Some protocols suggest warming the mixture to 50-60°C for about 15 minutes after the initial exothermic reaction has subsided to increase the yield.^[2]

3. Product Isolation:

- Pour the reaction mixture slowly and with stirring onto approximately 25 g of crushed ice in a beaker.^[1]

- The crude product, a mixture of ortho- and para-nitrobromobenzene, will precipitate as a yellowish solid.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the precipitate thoroughly with cold water to remove any residual acid.^[1]
- Press the solid dry on the filter paper.

4. Purification by Fractional Crystallization:

- Transfer the crude solid product to an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol to dissolve the solid. The ortho isomer is more soluble in ethanol than the para isomer.^[2]
- Allow the solution to cool slowly to room temperature. The less soluble 4-nitrobromobenzene (para isomer) will crystallize out first as pale yellow needles.^[2]
- Cool the flask in an ice bath to maximize the crystallization of the para isomer.
- Collect the crystals of 4-nitrobromobenzene by vacuum filtration and wash them with a small amount of ice-cold 95% ethanol.
- The filtrate contains the more soluble 2-nitrobromobenzene (ortho isomer) and some remaining para isomer. The solvent can be partially evaporated from the filtrate to obtain a second crop of crystals, which will be a mixture of the isomers. Further purification of the ortho isomer can be achieved by column chromatography.^[2]

5. Product Characterization:

- Dry the purified crystals of 4-nitrobromobenzene and determine their mass and melting point.
- If the ortho isomer is isolated, determine its physical properties as well.
- Obtain IR and NMR spectra of the products to confirm their identity and purity.

Safety Precautions

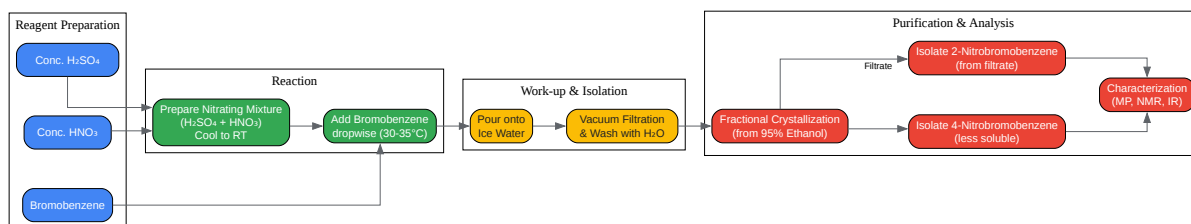
- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[3]
- Handle bromobenzene with care as it is a skin irritant.[2]
- The nitrated products are toxic. Avoid inhalation of vapors and skin contact.[1]
- In case of skin contact with acids, immediately wash the affected area with copious amounts of water.[1]

Data Presentation

The nitration of bromobenzene typically yields a mixture of the ortho and para isomers in a ratio of approximately 38:62, with a negligible amount of the meta isomer (around 1%).[2]

Property	2-Nitrobromobenzene (ortho)	3-Nitrobromobenzene (meta)	4-Nitrobromobenzene (para)
Molecular Formula	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂
Molecular Weight	202.01 g/mol	202.01 g/mol	202.01 g/mol
Appearance	Light yellow solid	Light yellow crystalline powder	Cream-colored or brown powder
Melting Point	40-42 °C[4]	51.5-52 °C[5]	124-126 °C
Boiling Point	261 °C[4]	117-118 °C @ 9 mmHg[5]	255-256 °C
Solubility in Ethanol	Very soluble[2]	Soluble	Slightly soluble[2]
¹ H NMR (CDCl ₃ , δ ppm)	7.87-7.70 (m), 7.53-7.37 (m)[6]	8.39 (t), 8.17 (d), 7.83 (d), 7.43 (t)[7]	8.10 (d), 7.69 (d)[8]
IR (KBr, cm ⁻¹)	~1530 (asym NO ₂), ~1350 (sym NO ₂)	~1525 (asym NO ₂), ~1345 (sym NO ₂)	~1520 (asym NO ₂), ~1340 (sym NO ₂)

Visualizations



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Caption: Experimental workflow for the nitration of bromobenzene.

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